molecular formula C14H9BrO3 B15354096 2-(2-bromobenzoyl)benzoic Acid

2-(2-bromobenzoyl)benzoic Acid

Cat. No.: B15354096
M. Wt: 305.12 g/mol
InChI Key: YUQRAEMCBGNKQT-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)benzoic acid is an organic compound characterized by its bromine-substituted benzoyl group attached to a benzoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-bromobenzoic acid and benzoic acid as starting materials.

  • Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where 2-bromobenzoic acid is treated with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the reaction is carried out in a controlled environment to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine-substituted benzoyl group to a different functional group.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Hydroxylated or alkylated derivatives.

Scientific Research Applications

2-(2-Bromobenzoyl)benzoic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-bromobenzoyl)benzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Bromobenzoic Acid: Similar structure but lacks the additional benzoyl group.

  • 2-Chlorobenzoylbenzoic Acid: Similar to 2-(2-bromobenzoyl)benzoic acid but with a chlorine atom instead of bromine.

  • 2-Methoxybenzoylbenzoic Acid: Similar structure but with a methoxy group instead of bromine.

Uniqueness:

  • Bromine Atom: The presence of the bromine atom in this compound makes it more reactive compared to its chloro and methoxy counterparts.

  • Additional Benzoyl Group: The additional benzoyl group provides unique chemical properties and reactivity compared to 2-bromobenzoic acid.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C14H9BrO3

Molecular Weight

305.12 g/mol

IUPAC Name

2-(2-bromobenzoyl)benzoic acid

InChI

InChI=1S/C14H9BrO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,(H,17,18)

InChI Key

YUQRAEMCBGNKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

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